Antiplasmodial Activity: Inactive Control vs. Active Analogs
In a standardized in vitro antiplasmodial assay against Plasmodium falciparum (chloroquine-sensitive strain), noratherosperminine exhibited no measurable inhibitory activity, whereas three co-isolated structural analogs—(+)-N-methylisococlaurine, atherosperminine, and 2-hydroxyatherosperminine—demonstrated strong, concentration-dependent inhibition [1].
| Evidence Dimension | In vitro antiplasmodial potency (IC50) |
|---|---|
| Target Compound Data | Not active (IC50 > highest tested concentration) |
| Comparator Or Baseline | Atherosperminine: 5.80 μM; (+)-N-methylisococlaurine: 5.40 μM; 2-hydroxyatherosperminine: 0.75 μM |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | P. falciparum (chloroquine-sensitive strain) in vitro culture, 72-hour incubation, SYBR Green I fluorescence-based assay |
Why This Matters
This 'activity cliff' validates noratherosperminine as a critical negative control for SAR studies, enabling researchers to deconvolute the minimal pharmacophore required for antiplasmodial activity, a feature absent in all other commercially available phenanthrene alkaloids from this series.
- [1] Nasrullah, A. A., Zahari, A., Mohamad, J., & Awang, K. (2013). Antiplasmodial Alkaloids from the Bark of Cryptocarya nigra (Lauraceae). Molecules, 18(7), 8009-8017. View Source
